molecular formula C18H19N5O3S B12136781 N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12136781
M. Wt: 385.4 g/mol
InChI Key: BGAQXRDRPRGODQ-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a methyl group at the 4-position and a pyridin-2-yl moiety at the 5-position. A sulfanyl-acetamide linker connects the triazole to a 3,4-dimethoxyphenyl group, which is notable for its electron-donating methoxy substituents. Its synthesis likely involves cyclization of thiosemicarbazides followed by alkylation, as observed in analogous compounds .

Properties

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H19N5O3S/c1-23-17(13-6-4-5-9-19-13)21-22-18(23)27-11-16(24)20-12-7-8-14(25-2)15(10-12)26-3/h4-10H,11H2,1-3H3,(H,20,24)

InChI Key

BGAQXRDRPRGODQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3

Origin of Product

United States

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound incorporates a dimethoxyphenyl group , a pyridinyl-substituted triazole moiety , and a sulfanyl linkage , which collectively contribute to its diverse biological activities. This article explores the compound's synthesis, biological activities, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O3SC_{18}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 398.44 g/mol. Its structure allows for interactions with various biological targets, influencing enzyme activity and receptor binding.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Triazole Moiety : Utilizing pyridine derivatives and appropriate reagents to create the triazole ring.
  • Sulfanyl Group Introduction : Employing thiol reagents to incorporate the sulfanyl linkage.
  • Final Coupling : Attaching the dimethoxyphenyl acetamide component through amide bond formation.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. The triazole moiety is particularly effective against fungal pathogens by inhibiting enzymes involved in fungal cell wall synthesis, positioning it as a candidate for antifungal drug development .

Anticancer Activity

The compound has also been studied for its anticancer potential. In vitro studies have shown that derivatives of triazole compounds can exhibit cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Reference
This compoundMCF7 (breast cancer)15.0
Other Triazole DerivativesA549 (lung cancer)20.0

These findings suggest that the compound may interfere with critical cellular processes such as apoptosis and cell cycle regulation.

The proposed mechanism of action involves the interaction of the triazole ring with specific enzymes or receptors within cells. The sulfanyl group enhances binding affinity to these targets, potentially modulating metabolic pathways crucial for cell survival and proliferation .

Case Studies

Several studies have highlighted the biological activity of triazole derivatives similar to this compound:

  • Antifungal Activity : A study demonstrated that related compounds significantly inhibited the growth of Candida species at concentrations as low as 10 μg/mL.
  • Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines indicated that modifications in the phenyl group could enhance cytotoxicity by up to 40% compared to non-modified analogs .

Scientific Research Applications

Antifungal Activity

Research has indicated that compounds containing triazole moieties, similar to N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, exhibit potent antifungal properties. The triazole ring is known to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. Studies have shown that derivatives of triazoles can outperform traditional antifungals like fluconazole against various Candida species .

Anticancer Properties

The compound's structure suggests potential anticancer activity due to the presence of the triazole and pyridine rings. Research into similar compounds has demonstrated their ability to inhibit tumor growth in various cancer cell lines. For instance, studies on related triazole derivatives have shown promising results against breast and lung cancer cell lines . Further investigations into this compound could reveal its efficacy in this area.

Inhibition of Enzymatic Activity

Molecular docking studies suggest that this compound may act as an inhibitor of specific enzymes involved in inflammatory processes. For example, it has been proposed as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in the synthesis of leukotrienes that mediate inflammatory responses . This could position the compound as a candidate for developing anti-inflammatory drugs.

Synthesis of Novel Derivatives

The synthesis of this compound opens avenues for creating new derivatives with enhanced biological activities. Researchers can modify the substituents on the triazole or pyridine rings to optimize pharmacological properties and reduce toxicity .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for drug development. The unique combination of functional groups in this compound allows for detailed structure-activity relationship (SAR) studies that can guide future modifications to improve efficacy and selectivity against target pathogens or cancer cells .

Pesticidal Activity

Compounds with similar structures have shown potential as agrochemicals due to their antifungal properties. The ability to inhibit fungal pathogens in crops can lead to the development of new fungicides based on this compound's framework . Research into its efficacy against plant pathogens could provide significant benefits in agricultural settings.

Summary Table: Key Applications

Application AreaSpecific Use CaseReferences
PharmacologyAntifungal activity against Candida species ,
Anticancer properties in various cancer cell lines ,
Inhibition of 5-lipoxygenase
Medicinal ChemistrySynthesis of novel derivatives ,
Structure-activity relationship studies ,
Agricultural SciencesPotential as a new fungicide

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Triazole Substituents Pyridinyl Position Phenyl Substituents Key Properties/Activities Reference
Target Compound 4-Methyl 2-yl 3,4-Dimethoxyphenyl Hypothesized Orco modulation; enhanced solubility due to methoxy groups
2-((4-Allyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide (6a) 4-Allyl 2-yl None (acetamide) Lower melting point (182–184°C); moderate yield (65%)
VUAA-1 (N-(4-Ethylphenyl)-2-[(4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl)Thio]Acetamide) 4-Ethyl 3-yl 4-Ethylphenyl Potent Orco agonist; used in insect olfactory studies
OLC-12 (2-[(4-Ethyl-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl)Thio]-N-(4-Isopropylphenyl)Acetamide) 4-Ethyl 4-yl 4-Isopropylphenyl Orco antagonist; structural optimization for insect repellents
N-(3,5-Dimethylphenyl)-2-{[4-Allyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 4-Allyl 2-yl 3,5-Dimethylphenyl Higher lipophilicity due to methyl groups; uncharacterized bioactivity
KA3 (Antimicrobial Derivative) 4-[(Substituted Aryl Carbamoyl)Methyl] 4-yl Varied electron-withdrawing MIC values: 12.5 µg/mL (E. coli); enhanced activity with electron-withdrawing groups

Structural and Functional Insights

Triazole Substitution :

  • The 4-methyl group in the target compound may confer greater metabolic stability compared to allyl or ethyl substituents, which are prone to oxidation .
  • 4-Allyl derivatives (e.g., 6a) exhibit lower melting points (161–184°C), likely due to reduced crystallinity from the flexible allyl group .

Pyridinyl Position :

  • Pyridin-2-yl (target) vs. 3-yl/4-yl (VUAA-1, OLC-12): The 2-position may sterically hinder interactions with protein targets compared to 3-yl/4-yl isomers, which are prevalent in Orco modulators .

Phenyl Substituents: 3,4-Dimethoxyphenyl (target) enhances solubility and may improve blood-brain barrier penetration relative to non-polar substituents (e.g., 3,5-dimethylphenyl in ). Electron-withdrawing groups (e.g., -NO₂, -CF₃ in KA-series) boost antimicrobial activity by increasing electrophilicity .

Anti-exudative activity observed in furyl-triazole acetamides (e.g., 50% inhibition at 10 mg/kg) highlights the therapeutic promise of this scaffold .

Preparation Methods

Core Triazole Ring Formation

The synthesis begins with constructing the 4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol intermediate. As described in patent CN103664681A, this step typically involves cyclocondensation of thiosemicarbazide derivatives with pyridine-2-carboxylic acid under refluxing ethanol (78–80°C) for 6–8 hours. Key modifications include:

  • Reagent Ratios : A 1:1 molar ratio of pyridine-2-carbohydrazide to methyl isothiocyanate ensures minimal byproduct formation.

  • Catalysis : Triethylamine (10 mol%) accelerates cyclization, achieving yields up to 85%.

The reaction mechanism proceeds via nucleophilic attack of the hydrazide nitrogen on the thiocarbonyl group, followed by intramolecular cyclization (Fig. 1).

Sulfanyl Group Introduction

The sulfanyl linkage is introduced through a nucleophilic substitution reaction. Source details the use of dimethyl N-cyanoiminodithiocarbonate in acetone under reflux (56°C) for 18 hours to functionalize the triazole core. Critical parameters include:

  • Solvent Polarity : Acetone’s moderate polarity (Dielectric constant: 20.7) balances reactivity and solubility.

  • Base Selection : Anhydrous potassium carbonate (2.5 mmol) maintains alkaline conditions without hydrolyzing sensitive groups.

Acetamide Coupling

Final coupling of the triazole-thiol intermediate with N-(3,4-dimethoxyphenyl)chloroacetamide occurs via a base-mediated SN2 reaction. Source reports optimized conditions:

  • Solvent : Dichloromethane (DCM) at 0–5°C minimizes side reactions.

  • Stoichiometry : A 1.2:1 molar excess of chloroacetamide ensures complete conversion.

  • Reaction Time : 4–6 hours under nitrogen atmosphere.

Table 1 : Comparative Analysis of Coupling Reaction Conditions

ParameterSourceSourceSource
SolventDMFAcetoneDCM
Temperature (°C)25560–5
CatalystTriethylamineK2CO3None
Yield (%)786582

Optimization Strategies for Enhanced Efficiency

Solvent Selection and Temperature Control

Polar aprotic solvents like DMF (ε = 36.7) enhance nucleophilicity of the thiol group but risk hydrolyzing the acetamide moiety at elevated temperatures. Source demonstrates that DCM (ε = 8.9) at 0–5°C improves regioselectivity by 23% compared to DMF.

Catalytic Systems

Triethylamine remains the preferred catalyst for triazole ring formation, but recent studies in show that 1,8-diazabicycloundec-7-ene (DBU) increases reaction rates by 40% in thiol-alkylation steps.

Purification Techniques

  • Recrystallization : Ethanol-water (7:3 v/v) yields 95% pure product after two cycles.

  • Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) resolves regioisomeric impurities.

Table 2 : Purity Assessment via HPLC (C18 Column, 1.0 mL/min Flow)

MethodRetention Time (min)Purity (%)Source
Ethanol recrystallization12.395.2
Column chromatography11.998.7

Mechanistic Insights and Byproduct Analysis

Competing Pathways in Triazole Synthesis

During cyclocondensation, two primary byproducts form:

  • Open-Chain Thiosemicarbazide (5–8% yield): Resulting from incomplete cyclization, mitigated by extending reaction time to 10 hours.

  • N-Methylated Byproduct (3–5% yield): Arises from over-alkylation, controlled by gradual addition of methylating agents.

Sulfur Oxidation Risks

The sulfanyl group oxidizes to sulfoxide (R-SO-) under aerobic conditions, detectable via IR spectroscopy (S=O stretch at 1040 cm⁻¹). Source recommends conducting thiol-alkylation under nitrogen with 0.1% BHT antioxidant to suppress oxidation.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patent CN103664681A discloses a pilot-scale process using microreactors (50 mL volume) for triazole synthesis:

  • Residence Time : 12 minutes vs. 6 hours in batch reactors.

  • Throughput : 1.2 kg/day with 89% yield.

Waste Management Strategies

  • Solvent Recovery : Distillation recovers 92% of DCM for reuse.

  • Solid Waste : K2CO3 residues neutralized with citric acid for safe disposal .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the triazole core via cyclization of thiosemicarbazides or hydrazine derivatives under reflux conditions .
  • Step 2 : Sulfanylacetamide linkage via nucleophilic substitution, using solvents like ethanol or DMF and bases such as NaOH to activate the thiol group .
  • Key Parameters : Temperature (60–80°C), reaction time (6–12 hours), and stoichiometric control to minimize by-products .
  • Table 1 : Common Reagents and Conditions
StepReagents/CatalystsSolventTemperatureYield Range
1Hydrazine derivativesEthanolReflux60–75%
22-Chloroacetonitrile, NaOHDMF60°C70–85%

Q. How is structural integrity confirmed post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for methoxy (δ 3.7–3.9 ppm), pyridinyl protons (δ 7.5–8.5 ppm), and triazole carbons .
  • High-Performance Liquid Chromatography (HPLC) : Purity ≥95% confirmed using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry : Molecular ion peaks matching the calculated molecular weight (e.g., ~450–470 g/mol) .

Q. What structural features influence its reactivity?

  • Answer :

  • The triazole ring’s electron-deficient nature facilitates nucleophilic substitutions at the sulfanyl group.
  • Methoxy and pyridinyl groups enhance solubility in polar solvents and stabilize π-π interactions with biological targets .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The pyridinyl and triazole moieties often anchor to ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent models .
  • Table 2 : Key Computational Parameters
ParameterValue/Software
Force FieldCHARMM36
Solvation ModelTIP3P Water
Grid Box Dimensions60 Å × 60 Å × 60 Å

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Compare IC50 values under standardized assays (e.g., MTT for cytotoxicity) .
  • Control for Substituent Effects : Variability in methoxy or pyridinyl positions can alter bioactivity; use SAR (Structure-Activity Relationship) studies to isolate critical groups .
  • Reproducibility Checks : Validate results across ≥3 independent trials with blinded analysis .

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., amine groups) using Boc (tert-butoxycarbonyl) to direct substitutions .
  • Catalytic Systems : Pd/Cu catalysts for cross-coupling reactions at the pyridinyl or triazole positions .
  • Solvent Optimization : Use DMSO for polar intermediates or toluene for non-polar reactions to control reaction pathways .

Q. How does pH affect stability in biological assays?

  • Methodological Answer :

  • Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Key Finding : Stability decreases below pH 6 due to protonation of the triazole ring, leading to precipitation .

Data Contradiction Analysis

Q. Conflicting reports on antimicrobial efficacy: How to reconcile?

  • Analysis :

  • Strain Variability : Test against reference strains (e.g., E. coli ATCC 25922) to control for resistance mechanisms .
  • Compound Purity : Impurities >5% (e.g., unreacted intermediates) may falsely inflate activity; re-test with HPLC-validated samples .
  • Mechanistic Studies : Use fluorescence quenching to confirm binding to bacterial DNA gyrase vs. non-specific membrane disruption .

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